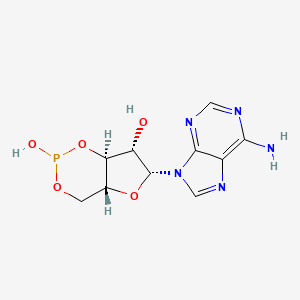
9-(3,5-O-Phosphinylidene-D-arabinofuranosyl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3,5-O-Phosphinylidene-D-arabinofuranosyl)-9H-purin-6-amine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-O-Phosphinylidene-D-arabinofuranosyl)-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with D-arabinofuranose, a sugar molecule, and 9H-purin-6-amine, a purine base.
Glycosylation: The sugar is modified to introduce a phosphinylidene group at the 3,5-positions. This is followed by glycosylation, where the modified sugar is attached to the purine base.
Purification: The final product is purified using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for scalability, including temperature control, solvent selection, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphinylidene group.
Reduction: Reduction reactions can modify the purine base or the sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine base.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, water.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphonate derivatives, while reduction could produce deoxy analogs.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a probe to study nucleoside analog interactions.
Biology
In biological research, it can be used to investigate the mechanisms of nucleoside transport and metabolism. It may also be employed in studies of enzyme-substrate interactions.
Medicine
Medically, nucleoside analogs are often explored for their antiviral and anticancer properties. This compound could potentially inhibit viral replication or interfere with cancer cell proliferation.
Industry
In the industrial sector, it might be used in the production of pharmaceuticals or as a precursor for other bioactive compounds.
Mécanisme D'action
The mechanism of action for 9-(3,5-O-Phosphinylidene-D-arabinofuranosyl)-9H-purin-6-amine would involve its incorporation into nucleic acids, leading to the disruption of DNA or RNA synthesis. This can inhibit cell division and viral replication. The molecular targets would include DNA polymerases and reverse transcriptases.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(β-D-Arabinofuranosyl)adenine (Ara-A): Another nucleoside analog used in antiviral therapy.
9-(β-D-Arabinofuranosyl)guanine (Ara-G): Used in the treatment of certain cancers.
2’,3’-Dideoxyinosine (ddI): An antiretroviral drug used in HIV treatment.
Uniqueness
Compared to these compounds, 9-(3,5-O-Phosphinylidene-D-arabinofuranosyl)-9H-purin-6-amine may offer unique properties due to the presence of the phosphinylidene group, which could enhance its stability and efficacy.
Propriétés
Formule moléculaire |
C10H12N5O5P |
|---|---|
Poids moléculaire |
313.21 g/mol |
Nom IUPAC |
(4aR,6R,7S,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H12N5O5P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17)20-7/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)/t4-,6+,7-,10-,21?/m1/s1 |
Clé InChI |
RKTKVCXPDZQRMU-HCWDBRDZSA-N |
SMILES isomérique |
C1[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(O1)O |
SMILES canonique |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


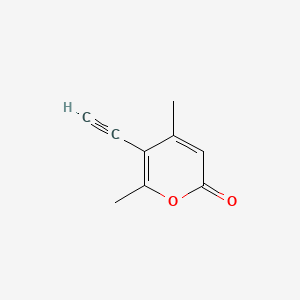
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tributylstannane)](/img/structure/B13805099.png)
![Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate](/img/structure/B13805102.png)
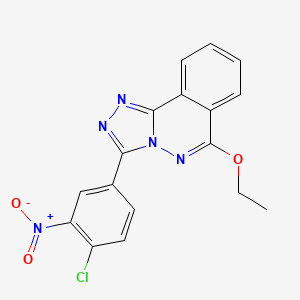
![Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI)](/img/structure/B13805115.png)

![N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B13805125.png)

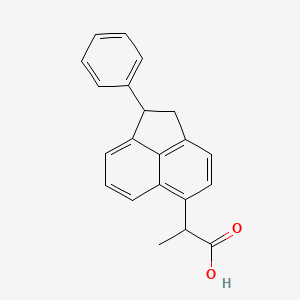
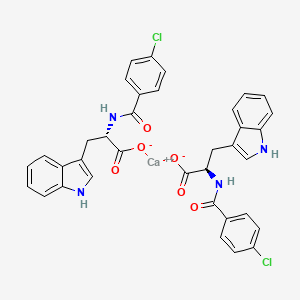
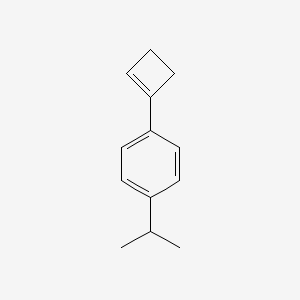
![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B13805160.png)
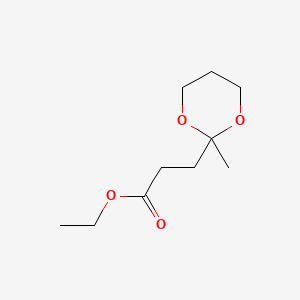
![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)
